molecular formula C12H12FNO B8169902 N-cyclopropyl-3-fluoro-4-vinylbenzamide

N-cyclopropyl-3-fluoro-4-vinylbenzamide

Cat. No.: B8169902
M. Wt: 205.23 g/mol
InChI Key: PDZKEDAFNCILJY-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-fluoro-4-vinylbenzamide is a benzamide derivative characterized by a cyclopropylamide group, a fluorine atom at the 3-position, and a vinyl substituent at the 4-position of the benzamide core.

Properties

IUPAC Name

N-cyclopropyl-4-ethenyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-2-8-3-4-9(7-11(8)13)12(15)14-10-5-6-10/h2-4,7,10H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKEDAFNCILJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)C(=O)NC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-fluoro-4-vinylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-fluoro-4-vinylbenzoic acid with an appropriate amine, such as cyclopropylamine, under conditions that promote amide bond formation.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.

    Vinyl Group Introduction: The vinyl group can be introduced through various methods, including Heck coupling or Wittig reactions, using appropriate vinyl precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopropyl-3-fluoro-4-vinylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine or vinyl positions, using nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Substituted benzamides, thiobenzamides.

Scientific Research Applications

Chemistry: N-cyclopropyl-3-fluoro-4-vinylbenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoro-4-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Bioactivity/Use
N-cyclopropyl-3-fluoro-4-vinylbenzamide Benzamide Cyclopropyl, fluoro, vinyl Data not available
Flutolanil Benzamide Trifluoromethyl, isopropoxyphenyl Fungicide (succinate dehydrogenase inhibitor)
Cyprofuram Carboxamide Cyclopropyl, chlorophenyl, tetrahydrofuran Fungicide (Pyrenophora spp.)
Inabenfide Pyridinecarboxamide Hydroxyphenylmethyl, chlorophenyl Plant growth regulator
Pharmaceutical analog Benzamide Trifluoro-hydroxypropyl, phenylcyclohexyl Hypothetical kinase inhibitor

Research Findings and Implications

  • Steric Considerations : The cyclopropyl group imposes greater steric hindrance than methyl or isopropyl groups in flutolanil, possibly reducing off-target binding.
  • Reactivity : The vinyl group offers synthetic versatility for derivatization, unlike inert substituents in inabenfide.

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